molecular formula C5H12N2O2S B1528839 (1-Methanesulfonylazetidin-3-yl)methanamine CAS No. 1353897-67-2

(1-Methanesulfonylazetidin-3-yl)methanamine

Cat. No. B1528839
M. Wt: 164.23 g/mol
InChI Key: ZKCWWKRPEWYQBE-UHFFFAOYSA-N
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Description

“(1-Methanesulfonylazetidin-3-yl)methanamine” is a chemical compound with the CAS Number: 1353897-67-2 . It has a molecular weight of 164.23 . The IUPAC name for this compound is [1-(methylsulfonyl)-3-azetidinyl]methanamine .


Molecular Structure Analysis

The InChI code for “(1-Methanesulfonylazetidin-3-yl)methanamine” is 1S/C5H12N2O2S/c1-10(8,9)7-3-5(2-6)4-7/h5H,2-4,6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(1-Methanesulfonylazetidin-3-yl)methanamine” is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Microbial Metabolism of Methanesulfonic Acid

Methanesulfonic acid, closely related to (1-Methanesulfonylazetidin-3-yl)methanamine, is a key intermediate in the biogeochemical cycling of sulfur. It is utilized by diverse aerobic bacteria as a sulfur source for growth and is involved in various microbial metabolic pathways. Methanesulfonate oxidation, a crucial process in this context, is initiated by methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Hydrolysis of Proteins with Methanesulfonic Acid

Methanesulfonic acid has been used in the hydrolysis of proteins for enhanced HPLC-ICP-MS determination of seleno-methionine in yeast and nuts. This demonstrates its utility in analytical chemistry and biochemistry for the breakdown of proteins and the quantification of specific compounds within biological samples (Wrobel et al., 2003).

Enzymatic Reactions Involving Methionine Sulfoximine

Methionine sulfoximine, similar in structure to (1-Methanesulfonylazetidin-3-yl)methanamine, undergoes various enzymatic reactions. These reactions result in the formation of different compounds, demonstrating its potential role in biochemical pathways and the study of enzymatic processes (Cooper, Stephani, & Meister, 1976).

Methanesulfonic Acid in Methane Conversion

Methanesulfonic acid is used in the conversion of methane to valuable chemical products. This application is particularly significant in industrial chemistry, where the transformation of natural gas components into more valuable and industrially relevant compounds is sought (Schüth, 2019).

Methane and Methanethiol Formation from Methionine

The formation of methane and methanethiol from methionine indicates the role of methanesulfonic acid and related compounds in biochemical pathways, particularly in the generation of gaseous compounds from amino acids (Wainwright, McMahon, & McDowell, 1972).

Catalytic Production of Methane

Methanesulfonic acid and related compounds are also involved in catalytic processes for the production of methane, which has implications in energy production and chemical engineering (Jacquemin, Beuls, & Ruiz, 2010).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The compound has a signal word of “Danger” and is represented by the pictograms GHS05, GHS07 .

properties

IUPAC Name

(1-methylsulfonylazetidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-5(2-6)4-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCWWKRPEWYQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methanesulfonylazetidin-3-yl)methanamine

CAS RN

1353897-67-2
Record name (1-methanesulfonylazetidin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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